2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-14-13(7-3-8-21-14)15(23)22-9-2-5-11-4-1-6-12(10-11)16(18,19)20/h1,3-4,6-8,10H,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFOUZMNASCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyridine Derivatives
The 2-chloropyridine moiety is typically synthesized via direct chlorination of pyridine or its derivatives. Recent advances optimize selectivity for the 2-position using ultraviolet (UV) light initiation and controlled reagent ratios. For example, mixing pyridine with water at a 1:1.5–3.6 molar ratio and introducing chlorine gas under UV light (426 nm wavelength) achieves 2-chloropyridine with 83% selectivity. Critical parameters include:
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Pyridine:H₂O molar ratio | 1:2.0–2.8 | Minimizes byproduct formation |
| Cl₂:Pyridine molar ratio | 0.7–0.78 | Prevents over-chlorination |
| Reaction temperature | 95–114°C | Balances kinetics and stability |
| Residence time | 3–5 seconds | Reduces secondary chlorination |
This method avoids hazardous chlorinating agents like phosphorus pentachloride, aligning with green chemistry principles.
Trifluoromethyl Group Introduction
Introducing the trifluoromethyl group to phenyl rings often employs radical trifluoromethylation or nucleophilic substitution. Patent CN102452976A describes a three-step route starting from 3-methylpyridine:
- N-Oxidation : 3-Methylpyridine reacts with hydrogen peroxide to form N-oxy-3-methylpyridine.
- Chlorination : Benzoyl chloride or chlorine gas selectively substitutes the methyl group, yielding 2-chloro-5-trichloromethylpyridine.
- Fluorination : Trichloromethyl intermediates undergo halogen exchange with HF, producing 2-chloro-5-trifluoromethylpyridine.
Key advantages include mild conditions (60–80°C) and recyclable byproducts, though catalyst deactivation remains a challenge.
Amide Bond Formation
Carboxamide Synthesis via Cyano Intermediates
A patented method for analogous pyridinecarboxamides involves reacting 2-cyano-5-chloropyridine with 1,2-diaminoethane. The process generates a 2-(5-chloropyridin-2-yl)-1H-imidazoline intermediate, hydrolyzed to N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide. Applied to our target compound, this approach could be adapted by substituting 1,2-diaminoethane with 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine.
Reaction Conditions :
Direct Coupling of Carboxylic Acid and Amine
Alternative routes employ coupling reagents (e.g., HATU, EDC) to link pyridine-3-carboxylic acid derivatives with propargylamines. For instance:
- Acid Chloride Formation : Treat 2-chloropyridine-3-carboxylic acid with thionyl chloride.
- Amide Coupling : React the acid chloride with 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine in dichloromethane (DCM) and triethylamine.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid chloride synthesis | SOCl₂, 60°C, 2h | 92% |
| Amide formation | DCM, Et₃N, 0°C to RT | 68–74% |
This method offers straightforward scalability but requires rigorous drying to prevent hydrolysis.
Propargylamine Side Chain Preparation
Sonogashira Coupling
The propargylamine segment, 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine, is synthesized via Sonogashira cross-coupling between 1-iodo-3-(trifluoromethyl)benzene and propargylamine:
$$ \text{HC≡CCH}2\text{NH}2 + \text{IC}6\text{H}4\text{CF}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{CF}3\text{C}6\text{H}4\text{C≡CCH}2\text{NH}2 $$
Optimized Conditions :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Co-catalyst: Copper(I) iodide (10 mol%)
- Solvent: Triethylamine/DMF (1:1)
- Yield: 81%
Integrated Synthesis Workflow
Combining the above steps, a representative large-scale synthesis involves:
- Chloropyridine Synthesis : UV-initiated chlorination of pyridine (82% selectivity).
- Trifluoromethylation : Halogen exchange on 2-chloro-5-trichloromethylpyridine (HF, 70°C, 12h).
- Propargylamine Coupling : Sonogashira reaction under inert atmosphere.
- Amide Formation : EDC-mediated coupling in anhydrous DCM.
Critical Quality Control Metrics :
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the chlorine atom can be substituted with a different halogen or an alkyl group using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated or alkylated derivatives.
Scientific Research Applications
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of agrochemicals, such as herbicides or insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyridine ring can facilitate interactions with aromatic amino acids in the target protein. The carboxamide group can form hydrogen bonds with the target, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, electronic properties, and hypothetical applications.
5-Chloro-N-(2,4-Difluorophenyl)-6-Oxo-1-[[3-(Trifluoromethyl)Phenyl]Methyl]Pyridine-3-Carboxamide (CAS 338977-82-5)
- Core Structure : Pyridine-3-carboxamide backbone.
- Substituents :
- Chloro at 5-position (vs. 2-position in the target compound).
- CF₃ group attached via a benzyl linker (vs. propargyl linker).
- Additional oxo group at the 6-position and 2,4-difluorophenyl substitution.
- The benzyl linker provides less rigidity than the propargyl group, which could reduce steric constraints in molecular recognition.
6-Chloro-N-[(Oxolan-2-Yl)Methyl]-N-{4-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazol-2-Yl}Pyridine-3-Carboxamide
- Core Structure : Pyridine-3-carboxamide with a thiazole substituent.
- Substituents :
- Chloro at the 6-position .
- CF₃ group integrated into a thiazole ring via a 3-phenyl group.
- Oxolane (tetrahydrofuran) moiety as part of the N-substituent.
- Implications: The thiazole ring introduces aromaticity and hydrogen-bonding capability, which may enhance solubility or target affinity.
N-(3-(3-Hydroxyprop-1-Yn-1-Yl)-5-(Trifluoromethyl)Pyridin-2-Yl)Pivalamide
- Core Structure : Pyridine-2-carboxamide (vs. pyridine-3-carboxamide in the target).
- Substituents :
- CF₃ group at the 5-position of the pyridine ring.
- Hydroxypropynyl linker (vs. unsubstituted propargyl).
- The pivalamide (tert-butyl carboxamide) group enhances steric bulk, possibly affecting metabolic stability.
Structural and Functional Comparison Table
Hypothetical Implications of Substituent Variations
- Chloro Position :
- CF₃ Placement :
- CF₃ on phenyl (target) vs. pyridine () affects electron-withdrawing effects; phenyl-CF₃ may enhance hydrophobic interactions.
Biological Activity
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide, often referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique trifluoromethyl group and a chlorinated pyridine structure, which may enhance its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C15H13ClF3N. The presence of the trifluoromethyl group is notable for its influence on the compound's lipophilicity and biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. A notable investigation demonstrated that it acts as a potent inhibitor of c-KIT kinase, which is implicated in various malignancies, including gastrointestinal stromal tumors (GISTs). The compound exhibited single-digit nanomolar potency against both wild-type c-KIT and several drug-resistant mutants, indicating its potential efficacy in treating resistant forms of cancer .
The mechanism by which this compound exerts its antitumor effects involves inhibition of the c-KIT signaling pathway. By binding to the ATP-binding site of c-KIT, it prevents phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of GISTs, where c-KIT mutations are common.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound possesses favorable absorption and distribution characteristics in vivo. It has shown good bioavailability across various animal models, including mice and dogs, suggesting its potential for therapeutic use .
Study 1: Efficacy Against GIST Models
In a study involving murine models bearing c-KIT mutant tumors, treatment with this compound resulted in significant tumor regression compared to untreated controls. The study reported a marked decrease in tumor size and improved survival rates among treated mice, highlighting its therapeutic potential .
Study 2: Resistance Profiles
Another investigation focused on the compound's ability to overcome resistance mechanisms associated with imatinib, a standard treatment for GISTs. The results indicated that this compound retained efficacy against multiple imatinib-resistant c-KIT mutants, suggesting a promising alternative for patients who have developed resistance to first-line therapies .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other known c-KIT inhibitors is presented below:
| Compound Name | Mechanism of Action | Potency (nM) | Resistance Profile |
|---|---|---|---|
| Imatinib | ATP competitive inhibitor | ~100 | Common resistance mutations |
| 2-chloro-N-pyridine | c-KIT inhibition | <10 | Effective against mutants |
| CHMFL-KIT-64 | Type II kinase inhibitor | <10 | Broad-spectrum activity |
Q & A
Basic: What are the standard synthetic routes for 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide?
Answer:
The synthesis typically involves multi-step reactions starting from pyridine and trifluoromethylphenyl precursors. A common approach includes:
Coupling Reactions : Alkynylation of 3-(trifluoromethyl)phenylpropiolic acid derivatives with propargylamine intermediates.
Amidation : Reacting the intermediate with 2-chloropyridine-3-carbonyl chloride under reflux in anhydrous dichloromethane.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
Characterization via , , and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Advanced: How can reaction conditions be optimized to improve yield during Sonogashira coupling steps?
Answer:
Optimization strategies include:
- Catalyst Selection : Use of Pd(PPh)/CuI instead of PdCl to reduce side reactions.
- Solvent System : Tetrahydrofuran (THF) at 60°C improves solubility of aryl halides.
- Base Choice : Triethylamine (TEA) over KCO for faster deprotonation.
- Inert Atmosphere : Rigorous nitrogen purging minimizes oxidation of alkynes.
Yields >75% are achievable with these adjustments, as demonstrated in analogous trifluoromethylphenyl alkyne syntheses .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon backbone.
- Mass Spectrometry : HRMS for exact mass verification (e.g., [M+H] at m/z 383.0562).
- IR Spectroscopy : Peaks at ~1680 cm (amide C=O) and ~2200 cm (alkyne C≡C).
Discrepancies in NMR splitting patterns may indicate rotameric forms due to restricted rotation around the amide bond .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
Answer:
Single-crystal X-ray diffraction provides definitive bond parameters. For example:
| Bond/Angle | Value |
|---|---|
| C≡C bond length | 1.20 Å |
| Amide C=O bond length | 1.23 Å |
| Dihedral angle (pyridine-amide) | 85.2° |
| Such data resolves conflicting NMR assignments, particularly for geometrically constrained alkyne and amide moieties . |
Basic: What solvent systems are recommended for solubility and stability studies?
Answer:
- Polar aprotic solvents : DMSO or DMF for solubility (>50 mg/mL).
- Aqueous stability : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO for hydrolysis studies.
- Long-term storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
Advanced: What strategies mitigate contradictory bioactivity results in enzyme inhibition assays?
Answer:
- Control Experiments : Include positive (e.g., staurosporine for kinases) and negative controls.
- Dose-Response Curves : Use 8–12 concentrations to calculate IC values with Hill slopes.
- Enzyme Source Standardization : Recombinant vs. tissue-extracted enzymes may yield variability.
For example, conflicting IC values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM) often arise from differences in ATP concentrations during assays .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% is required for biological testing.
- Elemental Analysis : %C, %H, %N within ±0.4% of theoretical values.
- TLC : Single spot in ethyl acetate/hexane (1:1) with R ≈ 0.5 .
Advanced: What computational methods predict interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors).
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.
- QSAR Models : Use Hammett σ constants for trifluoromethyl groups to correlate electronic effects with bioactivity .
Basic: What safety precautions are necessary during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Fume hood for weighing and reactions.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid.
Acute toxicity (LD > 500 mg/kg in rats) suggests moderate hazard .
Advanced: How do steric effects of the trifluoromethyl group influence reactivity?
Answer:
The -CF group:
- Electron-Withdrawing : Reduces electron density on the phenyl ring (Hammett σ = 0.43), slowing electrophilic substitution.
- Steric Hindrance : Van der Waals radius of 2.7 Å disrupts π-π stacking in crystal packing, as seen in X-ray structures .
Basic: What are common degradation products under acidic conditions?
Answer:
- Hydrolysis : Cleavage of the amide bond yields 2-chloropyridine-3-carboxylic acid and 3-(3-trifluoromethylphenyl)propargylamine.
- Oxidation : Alkyne to ketone conversion in presence of KMnO.
LC-MS monitoring at pH 2 (0.1% TFA) identifies degradants .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Core Modifications : Replace pyridine with quinoline or isonicotinamide.
- Substituent Variation : Introduce -NO, -NH, or -OCH at the para position of the phenyl ring.
- Bioactivity Profiling : Test against a panel of 10+ enzymes (e.g., kinases, proteases) to identify selectivity trends.
SAR data for similar carboxamides show 5–10× potency gains with electron-deficient aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
